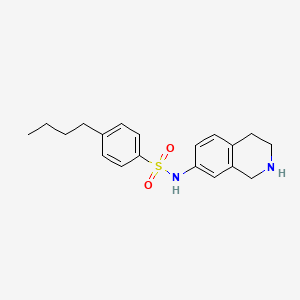![molecular formula C19H19ClN4O B12894440 N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide CAS No. 917924-78-8](/img/structure/B12894440.png)
N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a chlorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Aminopropyl Chain: The aminopropyl chain is synthesized through a reductive amination reaction.
Attachment of the Chlorobenzamide Moiety: The final step involves the formation of the amide bond between the aminopropyl chain and 4-chlorobenzoyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions[][3].
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Substituted derivatives of the chlorobenzamide moiety[][3].
科学的研究の応用
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a pharmacophore in the design of drugs targeting various enzymes and receptors.
Biological Studies: The compound is studied for its potential anti-inflammatory and anticancer properties.
Chemical Biology: It serves as a probe to study biological pathways involving pyrazole-containing compounds
作用機序
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with biological pathways, leading to altered cellular responses
類似化合物との比較
Similar Compounds
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-fluorobenzamide
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-methylbenzamide
- N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-nitrobenzamide
Uniqueness
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
CAS番号 |
917924-78-8 |
|---|---|
分子式 |
C19H19ClN4O |
分子量 |
354.8 g/mol |
IUPAC名 |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-4-chlorobenzamide |
InChI |
InChI=1S/C19H19ClN4O/c20-17-7-5-15(6-8-17)19(25)24-18(9-10-21)14-3-1-13(2-4-14)16-11-22-23-12-16/h1-8,11-12,18H,9-10,21H2,(H,22,23)(H,24,25) |
InChIキー |
KXSZSKPVCVQKLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CCN)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



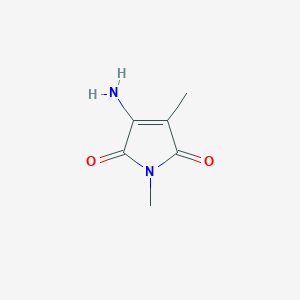
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
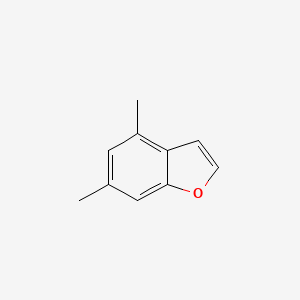
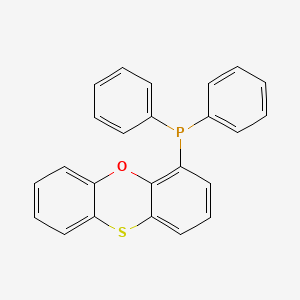
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)

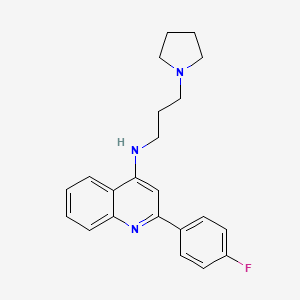

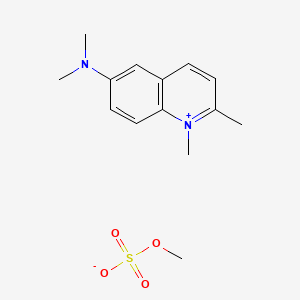
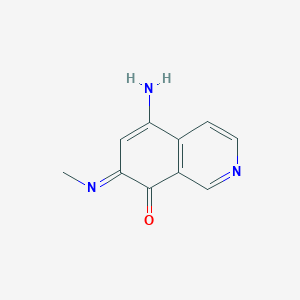
![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
